
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its unique structure, which includes an ethoxy group and three methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. A commonly used catalyst is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages such as high catalytic efficiency and the possibility of catalyst recycling.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization of the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: Contains an additional ethyl group.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This group enhances its solubility in organic solvents and its reactivity in substitution reactions, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
61562-14-9 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-ethoxy-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6-7(2,3)11-8/h5-6H2,1-4H3 |
InChI-Schlüssel |
VPKCYFRJTQFLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(OCC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



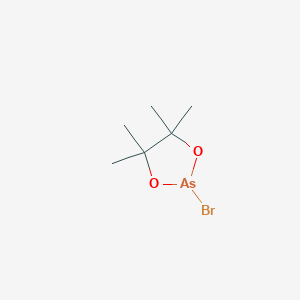
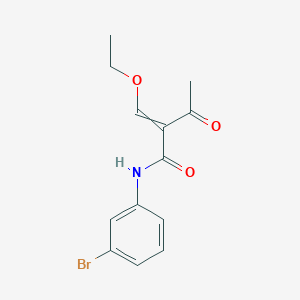
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
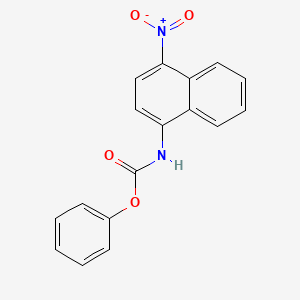
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
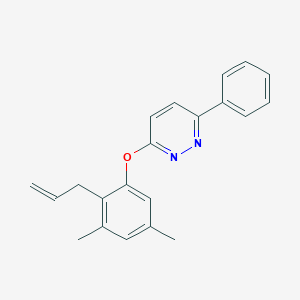

![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
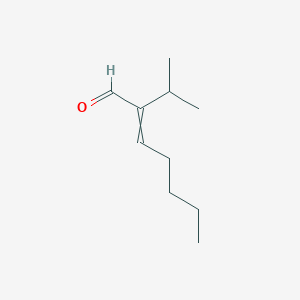
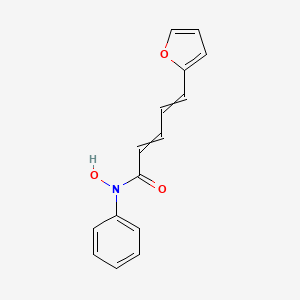

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
